REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8](OC)=O)[CH:2]=1.C[OH:13].[BH4-].[Na+]>O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([OH:13])[CH3:8])[CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
21.29 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15.62 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The contents were stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the contents little by little
|
Type
|
CUSTOM
|
Details
|
reacted for further 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
with refluxing
|
Type
|
CUSTOM
|
Details
|
Thereafter, the liquid reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
The methanol was distilled away under vacuum
|
Type
|
WASH
|
Details
|
the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
by adding anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The anhydrous sodium sulfate was removed by decantation
|
Type
|
DISTILLATION
|
Details
|
Thereafter, vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.102 mol | |
AMOUNT: MASS | 12.59 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8](OC)=O)[CH:2]=1.C[OH:13].[BH4-].[Na+]>O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([OH:13])[CH3:8])[CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
21.29 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15.62 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The contents were stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the contents little by little
|
Type
|
CUSTOM
|
Details
|
reacted for further 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
with refluxing
|
Type
|
CUSTOM
|
Details
|
Thereafter, the liquid reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
The methanol was distilled away under vacuum
|
Type
|
WASH
|
Details
|
the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
by adding anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The anhydrous sodium sulfate was removed by decantation
|
Type
|
DISTILLATION
|
Details
|
Thereafter, vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.102 mol | |
AMOUNT: MASS | 12.59 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][C:8](OC)=O)[CH:2]=1.C[OH:13].[BH4-].[Na+]>O>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([OH:13])[CH3:8])[CH:2]=1 |f:2.3|
|
Name
|
|
Quantity
|
21.29 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15.62 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The contents were stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the contents little by little
|
Type
|
CUSTOM
|
Details
|
reacted for further 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
with refluxing
|
Type
|
CUSTOM
|
Details
|
Thereafter, the liquid reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
The methanol was distilled away under vacuum
|
Type
|
WASH
|
Details
|
the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
by adding anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The anhydrous sodium sulfate was removed by decantation
|
Type
|
DISTILLATION
|
Details
|
Thereafter, vacuum distillation
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.102 mol | |
AMOUNT: MASS | 12.59 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |